molecular formula C20H22ClN3O2S2 B2828975 N-(3-chloro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252928-34-9

N-(3-chloro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2828975
CAS No.: 1252928-34-9
M. Wt: 435.99
InChI Key: GCHWZILGPDVXDM-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidin-4(3H)-one core substituted with a 3-methylbutyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2. The acetamide side chain is further functionalized with a 3-chloro-2-methylphenyl group, contributing to its steric and electronic uniqueness. The thienopyrimidinone scaffold is known for its role in kinase inhibition and antimicrobial activity, while the sulfanyl acetamide linker enhances solubility and bioavailability compared to non-polar substituents .

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2S2/c1-12(2)7-9-24-19(26)18-16(8-10-27-18)23-20(24)28-11-17(25)22-15-6-4-5-14(21)13(15)3/h4-6,8,10,12H,7,9,11H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHWZILGPDVXDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC3=C(C(=O)N2CCC(C)C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2-[(3-Butyl-4-oxo-3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chloro-4-methylphenyl)acetamide (RN: 1243043-58-4)
  • Core Structure: Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine (additional pyridine ring fused to the thienopyrimidine system).
  • Substituents :
    • 3-Butyl group (vs. 3-methylbutyl in the target compound).
    • 2-Chloro-4-methylphenyl acetamide (vs. 3-chloro-2-methylphenyl).
  • The positional isomerism (chloro and methyl groups on the phenyl ring) alters steric hindrance and lipophilicity .
N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide (10a)
  • Core Structure: Tetrahydrobenzothienotriazolopyrimidine (saturated benzothieno-triazolo-pyrimidine system).
  • Substituents :
    • Phenyl group (vs. chloro-methylphenyl in the target compound).
  • The absence of halogen substituents may lower electrophilic reactivity .
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide
  • Core Structure: Dihydropyrimidin-6-one (simpler, non-fused pyrimidine ring).
  • Substituents :
    • 2,3-Dichlorophenyl group (vs. 3-chloro-2-methylphenyl).
  • Impact: The lack of a fused thiophene ring simplifies synthesis but reduces rigidity and binding specificity.
N-(3-Chloro-4-methoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (RN: 923226-64-6)
  • Core Structure: Identical thieno[3,2-d]pyrimidinone core.
  • Substituents :
    • 2-Methylpropyl (isobutyl) group (vs. 3-methylbutyl).
    • 3-Chloro-4-methoxyphenyl (vs. 3-chloro-2-methylphenyl).
  • Impact : The methoxy group introduces hydrogen-bonding capacity, while the isobutyl chain may reduce steric bulk compared to 3-methylbutyl .

Analytical Characterization

Key techniques include ¹H/¹³C NMR , IR , and mass spectrometry :

  • Target Compound :
    • ¹H NMR : Expected signals at δ 1.0–1.5 ppm (3-methylbutyl CH₃ and CH₂), δ 4.1–4.3 ppm (SCH₂CO), and δ 7.2–7.8 ppm (aromatic protons).
    • MS : Molecular ion peak at m/z ≈ 460–470 [M+H]⁺.
  • Analogs: Pyrido-thienopyrimidine (): Distinct aromatic proton splitting due to pyridine fusion. Dichlorophenyl derivative (): Characteristic NHCO signal at δ 10.10 ppm .

Tables

Table 1: Structural Comparison of Key Analogues

Compound Core Structure Alkyl Substituent Aryl Substituent Key Feature
Target Compound Thieno[3,2-d]pyrimidin-4-one 3-Methylbutyl 3-Chloro-2-methylphenyl Balanced steric/electronic profile
Pyrido-thienopyrimidine () Pyrido-thieno[3,2-d]pyrimidinone Butyl 2-Chloro-4-methylphenyl Enhanced π-π stacking
Tetrahydrobenzothienotriazolopyrimidine () Benzothieno-triazolo-pyrimidine None (saturated core) Phenyl Improved metabolic stability
Dichlorophenyl derivative () Dihydropyrimidin-6-one None 2,3-Dichlorophenyl High lipophilicity

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